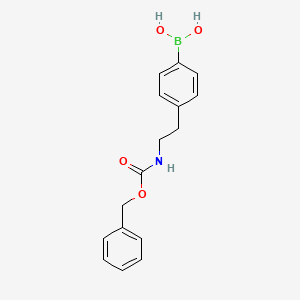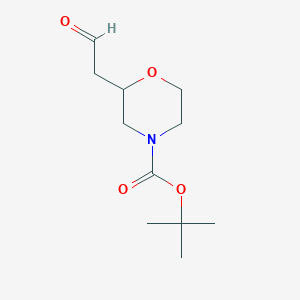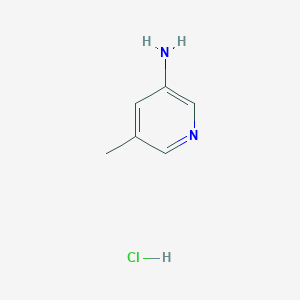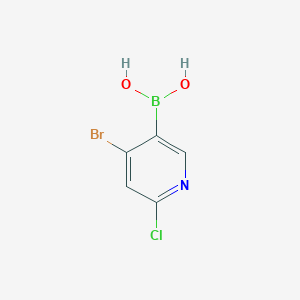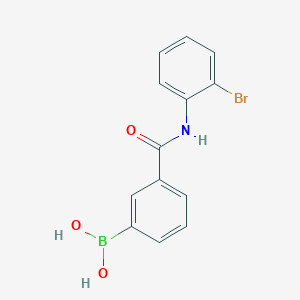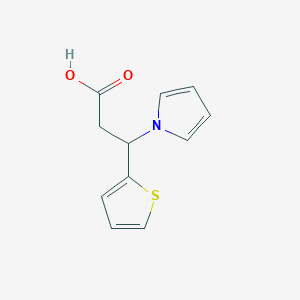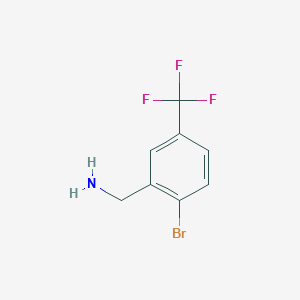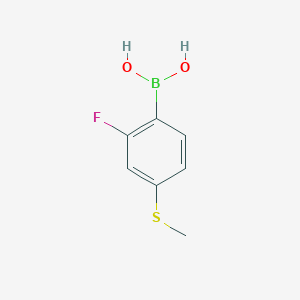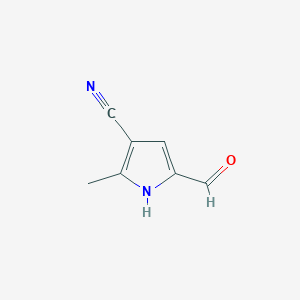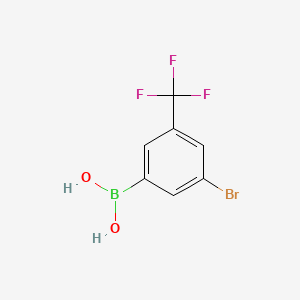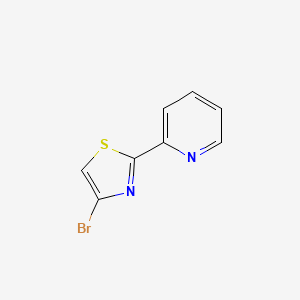
2-(4-Bromo-1,3-thiazol-2-yl)pyridine
Übersicht
Beschreibung
“2-(4-Bromo-1,3-thiazol-2-yl)pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The compound has a molecular weight of 241.11 .
Synthesis Analysis
Thiazole derivatives have been synthesized using various methods. For instance, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The InChI code for the compound is 1S/C8H5BrN2S/c9-7-5-12-8 (11-7)6-1-3-10-4-2-6/h1-5H .Chemical Reactions Analysis
The thiazole ring in the compound can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been synthesized and investigated for their antibacterial activity . These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .
- Methods of Application: The molecules were synthesized and then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results: Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .
Antitumor and Cytotoxic Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been synthesized and reported for their cytotoxicity activity on three human tumor cell lines .
- Methods of Application: The molecules were synthesized and then tested for their cytotoxicity activity on three human tumor cell lines .
- Results: The compound demonstrated the most potent effect on a prostate cancer .
Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been found to act as antioxidant molecules . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The antioxidant activity of these molecules is usually evaluated using various in vitro assays, such as the DPPH radical scavenging assay .
- Results: Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidant agents .
Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Some thiazole derivatives have been reported to have antiviral properties . For example, certain thiazole derivatives have been found to inhibit the replication of the HIV virus .
- Methods of Application: The antiviral activity of these compounds is usually evaluated in cell culture assays .
- Results: These compounds have shown promising antiviral activity in these assays, indicating their potential as antiviral agents .
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been found to act as antifungal agents . Fungal infections are a significant cause of morbidity and mortality worldwide, and new antifungal agents are needed due to the limited number of effective drugs and the emergence of drug-resistant strains .
- Methods of Application: The antifungal activity of these molecules is usually evaluated using various in vitro assays, such as the broth microdilution method .
- Results: Thiazole derivatives have shown promising results in these assays, indicating their potential as antifungal agents .
Anticonvulsant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Some thiazole derivatives have been reported to have anticonvulsant properties . Epilepsy is a chronic neurological disorder characterized by recurrent seizures, and new anticonvulsant drugs are needed due to the limited efficacy and side effects of existing drugs .
- Methods of Application: The anticonvulsant activity of these compounds is usually evaluated in animal models, such as the maximal electroshock seizure (MES) test .
- Results: These compounds have shown promising anticonvulsant activity in these assays, indicating their potential as anticonvulsant agents .
Zukünftige Richtungen
Thiazoles have been the subject of much research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the future directions for “2-(4-Bromo-1,3-thiazol-2-yl)pyridine” could involve further exploration of its potential applications in these areas.
Eigenschaften
IUPAC Name |
4-bromo-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-12-8(11-7)6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXMAMIOTZLKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1,3-thiazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




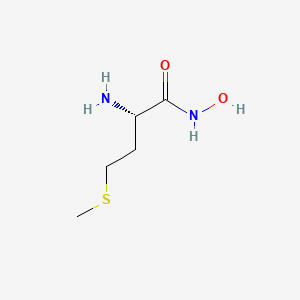
![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)
